N-(2-chlorophenyl)-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide
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Overview
Description
N-(2-chlorophenyl)-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a chlorophenyl group and a cyclohexyl-hydroxyethyl group attached to an oxalamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide typically involves the reaction of 2-chlorophenylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-cyclohexyl-2-hydroxyethylamine. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-chlorophenyl)-N2-(2-hydroxyethyl)oxalamide
- N1-(2-bromophenyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide
- N1-(2-chlorophenyl)-N2-(2-cyclohexyl-2-methoxyethyl)oxalamide
Uniqueness
N-(2-chlorophenyl)-N'-(2-cyclohexyl-2-hydroxyethyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-(2-cyclohexyl-2-hydroxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3/c17-12-8-4-5-9-13(12)19-16(22)15(21)18-10-14(20)11-6-2-1-3-7-11/h4-5,8-9,11,14,20H,1-3,6-7,10H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZUKDFEBKRZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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